molecular formula C7H3BrClF3O B1320946 1-Bromo-2-chloro-6-(trifluoromethoxy)benzene CAS No. 1805185-81-2

1-Bromo-2-chloro-6-(trifluoromethoxy)benzene

Cat. No.: B1320946
CAS No.: 1805185-81-2
M. Wt: 275.45 g/mol
InChI Key: IUEOLDWRICALIQ-UHFFFAOYSA-N
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Description

1-Bromo-2-chloro-6-(trifluoromethoxy)benzene is a useful research compound. Its molecular formula is C7H3BrClF3O and its molecular weight is 275.45 g/mol. The purity is usually 95%.
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Scientific Research Applications

Organic Synthesis and Intermediates

1-Bromo-2-chloro-6-(trifluoromethoxy)benzene serves as a versatile intermediate in the synthesis of complex organic compounds. Schlosser and Castagnetti (2001) demonstrated its use in generating phenyllithium intermediates, which can then transform into various organofluorine compounds. This process involves temperature-controlled transformations, indicating the compound's role in precise synthetic pathways. Similarly, Wallace et al. (2005) utilized derivatives of the compound in the preparation of molecular scaffolds, showcasing its importance in creating complex molecular architectures for various applications (Schlosser & Castagnetti, 2001) (Wallace et al., 2005).

Material Science and Chemical Analysis

The compound's derivatives are employed in material science and chemical analysis. For instance, Dmowski et al. (2009) described the synthesis of trifluoromethyl-bis(2,4,6-trimethoxyphenyl)methane using this compound, which showcases the compound's potential in creating materials with specific chemical properties. Furthermore, Noland et al. (2019) studied the crystal structure of bromo- and chloro-substituted benzene derivatives, which can contribute to understanding the molecular interactions and properties of materials made from such compounds (Dmowski et al., 2009) (Noland et al., 2019).

Catalysis and Chemical Reactions

The compound and its derivatives are also significant in catalysis and facilitating chemical reactions. The synthesis of a dinuclear palladium(I) complex using a derivative of this compound by Chu et al. (2013) underlines the compound's role in catalysis, especially in reactions like hydrogen generation from acetic acid. This indicates its potential in energy-related applications and catalysis (Chu et al., 2013).

Mechanism of Action

Future Directions

The future directions of research on “1-Bromo-2-chloro-6-(trifluoromethoxy)benzene” and similar compounds could involve further exploration of the trifluoromethoxylation reaction, which is a significant area of interest due to the trifluoromethoxy group’s electron-withdrawing effects and high lipophilicity . There is also potential for further development and application of trifluoromethoxylation reagents .

Properties

IUPAC Name

2-bromo-1-chloro-3-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClF3O/c8-6-4(9)2-1-3-5(6)13-7(10,11)12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUEOLDWRICALIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Br)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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